

A Spectroscopic Showdown: Unraveling the Isomers of 2,4,6-Tribromopyridin-3-ol

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Compound of Interest

Compound Name: **2,4,6-Tribromopyridin-3-ol**

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A comparative guide for researchers leveraging predicted spectroscopic data to differentiate between positional isomers of tribrominated hydroxypyridines.

In the intricate world of drug discovery and development, the precise identification of molecular structure is paramount. Even subtle changes in the arrangement of atoms within a molecule, known as isomerism, can drastically alter its biological activity. This guide provides a comparative spectroscopic analysis of **2,4,6-Tribromopyridin-3-ol** and two of its positional isomers: 3,4,6-Tribromopyridin-2-ol and 2,3,5-Tribromopyridin-4-ol.

Due to the limited availability of experimental spectroscopic data for these specific compounds, this guide utilizes predicted data from computational models. While predicted data serves as a valuable tool for preliminary analysis and hypothesis generation, it is crucial to note that experimental verification remains the gold standard for definitive structure elucidation.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for **2,4,6-Tribromopyridin-3-ol** and its selected isomers. These predictions were generated using a combination of freely available online spectroscopic prediction tools.

Table 1: Predicted ^1H NMR Chemical Shifts (δ , ppm)

Compound	Predicted ¹ H NMR Chemical Shifts (ppm)
2,4,6-Tribromopyridin-3-ol	7.8 (s, 1H)
3,4,6-Tribromopyridin-2-ol	7.9 (s, 1H)
2,3,5-Tribromopyridin-4-ol	8.1 (s, 1H)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ , ppm)

Compound	Predicted ¹³ C NMR Chemical Shifts (ppm)
2,4,6-Tribromopyridin-3-ol	150.2 (C-O), 145.1 (C-Br), 120.5 (C-Br), 118.9 (C-H), 110.3 (C-Br)
3,4,6-Tribromopyridin-2-ol	158.1 (C=O), 142.3 (C-Br), 125.8 (C-Br), 115.4 (C-H), 108.7 (C-Br)
2,3,5-Tribromopyridin-4-ol	175.0 (C=O), 148.5 (C-Br), 122.1 (C-Br), 112.9 (C-Br), 105.6 (C-H)

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)

Compound	Predicted Key IR Frequencies (cm ⁻¹)
2,4,6-Tribromopyridin-3-ol	~3400-3500 (O-H stretch), ~1600 (C=C stretch), ~1050-1150 (C-O stretch), ~550-650 (C-Br stretch)
3,4,6-Tribromopyridin-2-ol	~3300-3400 (N-H stretch), ~1650 (C=O stretch), ~1600 (C=C stretch), ~550-650 (C-Br stretch)
2,3,5-Tribromopyridin-4-ol	~3300-3400 (N-H stretch), ~1660 (C=O stretch), ~1590 (C=C stretch), ~550-650 (C-Br stretch)

Table 4: Predicted Mass Spectrometry Data (m/z)

Compound	Predicted Molecular Ion (m/z)	Key Predicted Fragments (m/z)
2,4,6-Tribromopyridin-3-ol	331, 333, 335, 337 (Isotopic pattern for 3 Br)	[M-HBr]+, [M-CO]+
3,4,6-Tribromopyridin-2-ol	331, 333, 335, 337 (Isotopic pattern for 3 Br)	[M-Br]+, [M-CO]+
2,3,5-Tribromopyridin-4-ol	331, 333, 335, 337 (Isotopic pattern for 3 Br)	[M-Br]+, [M-CO]+

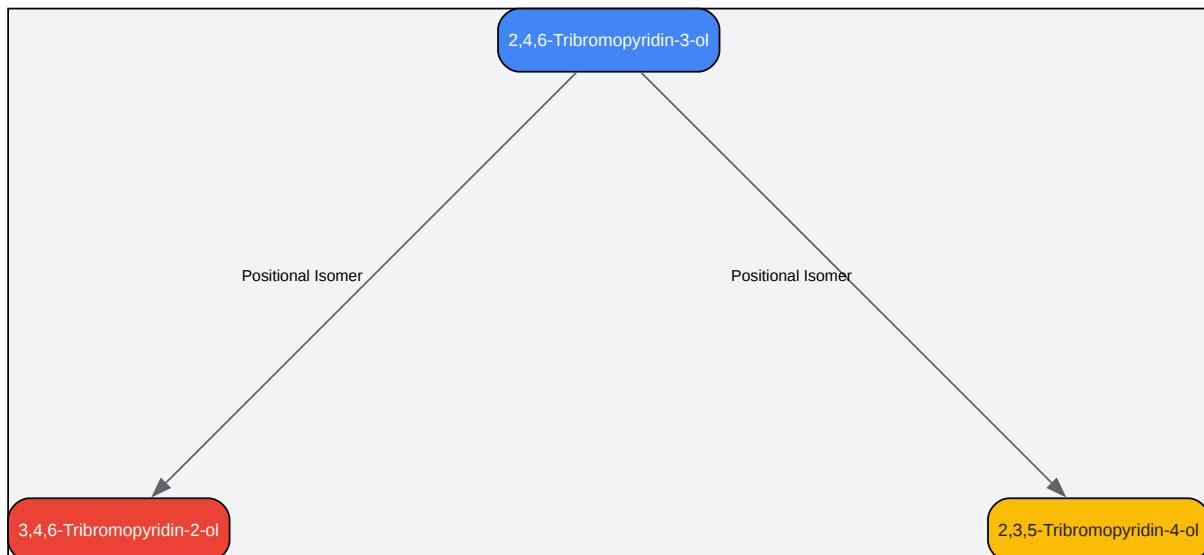
Experimental Protocols for Spectral Prediction

The data presented in this guide was generated using the following methodologies:

- Nuclear Magnetic Resonance (NMR) Spectra: ^1H and ^{13}C NMR spectra were predicted using the online NMR prediction tool available at --INVALID-LINK--. This tool utilizes a database of experimentally determined spectra and employs a combination of algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, to predict chemical shifts. The chemical structures were drawn using a compatible online chemical drawing tool and submitted for prediction.
- Infrared (IR) Spectra: The prediction of key IR vibrational frequencies was performed using online IR spectrum prediction tools that leverage databases of known spectra and functional group correlations. These tools typically identify characteristic vibrational modes associated with specific functional groups present in the molecule.
- Mass Spectrometry (MS) Data: The molecular ion peaks and potential fragmentation patterns were predicted based on the elemental composition of the molecules and common fragmentation rules for halogenated and heterocyclic compounds. Online mass spectrometry fragmentation prediction tools were consulted to corroborate potential fragmentation pathways.

Visualizing Structural and Analytical Differences

To visually represent the relationships and workflows discussed, the following diagrams were generated using the Graphviz DOT language.



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Caption: Structural relationship between **2,4,6-Tribromopyridin-3-ol** and its isomers.



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Caption: Workflow for isomer differentiation using predicted spectroscopic data.

Conclusion

The differentiation of isomers is a critical task in chemical research and drug development. While experimental data is indispensable for definitive structural assignment, predicted spectroscopic data offers a powerful and accessible tool for initial analysis, hypothesis generation, and the rational design of experiments. The distinct predicted ^1H NMR, ^{13}C NMR, and IR spectra for **2,4,6-Tribromopyridin-3-ol** and its isomers highlight the potential of *in silico*

methods to guide researchers in their quest to unravel the complexities of molecular structure. As computational models continue to improve in accuracy and sophistication, their role in accelerating the pace of scientific discovery is set to expand even further.

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